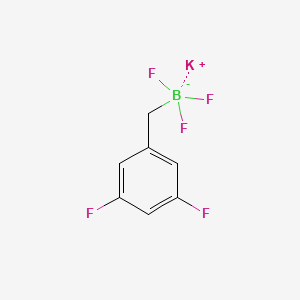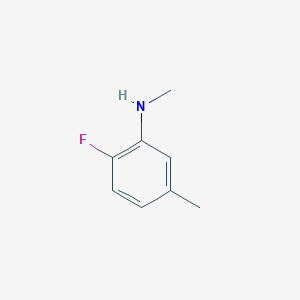
2-Fluoro-5,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5,N-dimethylaniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of a fluorine atom at the 2-position and two methyl groups at the 5- and N-positions on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,N-dimethylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a suitable precursor, such as 2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. Another method involves the direct fluorination of 5,N-dimethylaniline using a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the production efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-Fluoro-5,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroaniline: Lacks the methyl groups present in 2-Fluoro-5,N-dimethylaniline.
5,N-Dimethylaniline: Lacks the fluorine atom present in this compound.
2,5-Dimethylaniline: Lacks the fluorine atom and has a different substitution pattern
Uniqueness
This compound is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s reactivity and stability, while the methyl groups influence its electronic and steric properties. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H10FN |
|---|---|
Peso molecular |
139.17 g/mol |
Nombre IUPAC |
2-fluoro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3 |
Clave InChI |
MRUNWAYPLIDTSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


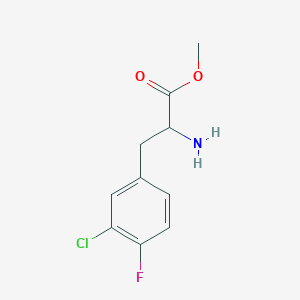
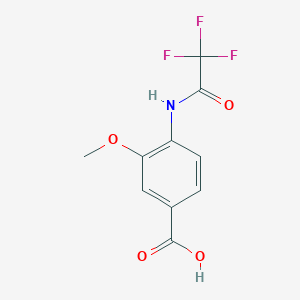
![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
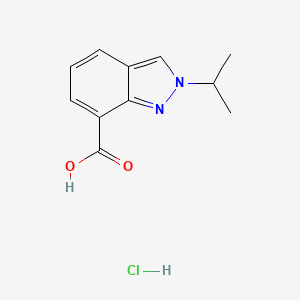
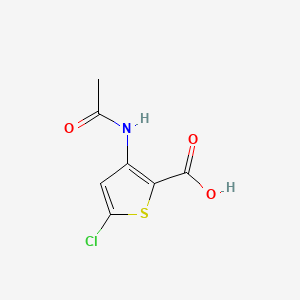

![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
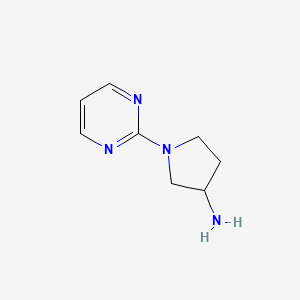
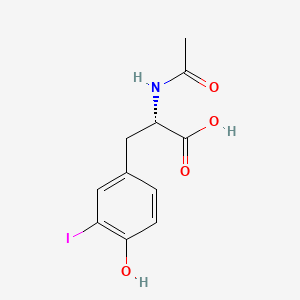
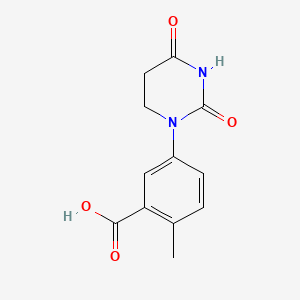
![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)

